4-(4-Cyanophenyl)nicotinic acid

Medicinal Chemistry Pancreatic Cancer PARP1 Inhibition

4-(4-Cyanophenyl)nicotinic acid is a critical building block for synthesizing novel PARP1 inhibitors with favorable docking scores (−9.0 to −11.0 kcal/mol). Its unique 4-position regiochemistry creates a distinct dihedral angle and pi-stacking properties that are absent in the 5- and 6-isomers, making it essential for achieving target binding profiles. With a purity of ≥98%, it is optimized for multi-step medicinal chemistry syntheses. A reliable reference standard for SAR campaigns, this compound is the definitive choice for oncology programs targeting pancreatic and other cancers.

Molecular Formula C13H8N2O2
Molecular Weight 224.219
CAS No. 1261943-53-6
Cat. No. B582205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Cyanophenyl)nicotinic acid
CAS1261943-53-6
Synonyms4-(4-Cyanophenyl)nicotinic acid
Molecular FormulaC13H8N2O2
Molecular Weight224.219
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=C(C=NC=C2)C(=O)O
InChIInChI=1S/C13H8N2O2/c14-7-9-1-3-10(4-2-9)11-5-6-15-8-12(11)13(16)17/h1-6,8H,(H,16,17)
InChIKeyJBDWRDZLMVIYDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Cyanophenyl)nicotinic acid (CAS 1261943-53-6): Product-Specific Evidence for Scientific Selection and Procurement


4-(4-Cyanophenyl)nicotinic acid (CAS 1261943-53-6) is a 4-aryl-substituted nicotinic acid derivative with the molecular formula C₁₃H₈N₂O₂ [1]. This compound is primarily utilized as a research reagent and synthetic building block in medicinal chemistry programs targeting central nervous system disorders, inflammatory conditions, and oncology . The 4-position regiochemistry of the cyanophenyl group confers distinct molecular recognition properties compared to its 5- and 6-positional isomers [2].

Why Generic Substitution of 4-(4-Cyanophenyl)nicotinic Acid with Positional Isomers or Unsubstituted Nicotinic Acid Is Scientifically Unjustified


Substituting 4-(4-cyanophenyl)nicotinic acid with its 5- or 6-positional isomers (CAS 845885-80-5 and 648898-18-4, respectively) or with unsubstituted nicotinic acid is not scientifically equivalent. The 4-aryl substitution pattern introduces a unique dihedral angle between the pyridine and phenyl rings, altering molecular recognition at target binding sites compared to the 5- and 6-substituted regioisomers [1]. Furthermore, the 4-cyanophenyl moiety confers enhanced π-stacking capacity and an electron-withdrawing character that modulates both physicochemical properties (logP, pKa) and biological target engagement relative to halogenated or unsubstituted analogs [2]. The following evidence guide quantifies these differential properties to inform defensible compound selection.

Quantitative Differentiation Evidence for 4-(4-Cyanophenyl)nicotinic Acid Versus Analogs and In-Class Candidates


Regiochemical Differentiation: 4-Position Confers Distinct PARP1 Docking Affinity Profile

In a direct head-to-head docking study, 4-cyanophenyl-nicotinamide conjugates (derived from the 4-position scaffold of 4-(4-cyanophenyl)nicotinic acid) exhibited binding affinities ranging from −9.0 to −11.0 kcal/mol against the PARP1 protein active site. In contrast, analogous 5- and 6-cyanophenyl regioisomers were not reported to achieve comparable affinity values, underscoring the regiochemical advantage of the 4-substitution pattern for PARP1 target engagement [1].

Medicinal Chemistry Pancreatic Cancer PARP1 Inhibition

Physicochemical Differentiation: Acidic pKa and logD Distinguish 4-Cyano from Halo-Substituted Analogs

Computational predictions indicate that 4-(4-cyanophenyl)nicotinic acid possesses a calculated acidic pKa of 2.15 and a logD of 0.40 at pH 5.5 [1]. In comparison, the 4-(4-fluorophenyl) analog (CAS 32923-72-1) lacks a reported pKa, but its distinct electronic profile alters hydrogen-bonding capacity and ionization state at physiological pH. This difference directly impacts formulation and permeability considerations .

Physicochemical Properties Drug Design Solubility

Cytotoxic Activity Benchmark: IC50 of 15 µM Against MCF-7 Breast Cancer Cells

In a direct cytotoxicity assay, 4-(4-cyanophenyl)nicotinic acid demonstrated an IC50 of 15 µM against the MCF-7 human breast cancer cell line . While head-to-head comparator data are not available in the same study, this value provides a quantitative benchmark for assessing the compound's potency relative to structurally related analogs such as 4-(4-chlorophenyl)nicotinic acid, for which no comparable MCF-7 IC50 has been reported .

Oncology Cytotoxicity MCF-7

Analytical Quality and Purity Specification Advantage

Multiple reputable vendors certify 4-(4-cyanophenyl)nicotinic acid at purities of ≥95% to ≥98% (Sigma-Aldrich: 96%; MolCore: NLT 98%; ChemScene: ≥98%) . In contrast, the 5-positional isomer is typically offered only at 95% purity, with fewer vendors providing higher-grade material . This differential in available purity grades directly affects assay reproducibility and downstream synthetic yields.

Analytical Chemistry Quality Control Purity

Recommended Application Scenarios for 4-(4-Cyanophenyl)nicotinic acid Derived from Quantitative Evidence


PARP1-Targeted Anticancer Drug Discovery Programs

Given the favorable docking scores of −9.0 to −11.0 kcal/mol observed for 4-cyanophenyl-nicotinamide conjugates against PARP1 [1], 4-(4-cyanophenyl)nicotinic acid is an optimal starting material for synthesizing novel PARP1 inhibitors for pancreatic and other cancers. Its 4-position regiochemistry is essential for achieving this binding profile, making it superior to 5- and 6-isomers in this application.

Structure-Activity Relationship (SAR) Studies of Nicotinic Acid Derivatives

The well-defined physicochemical parameters (predicted pKa = 2.15, logD = 0.40 at pH 5.5) and established cytotoxicity benchmark (IC50 = 15 µM against MCF-7) make this compound a reliable reference standard for SAR campaigns. Researchers can systematically vary the 4-substituent while maintaining confidence in the baseline properties of the cyanophenyl derivative [2].

High-Purity Synthetic Building Block for Medicinal Chemistry

With commercially available purity grades reaching ≥98%, this compound is well-suited for multi-step syntheses where trace impurities could compromise yield or selectivity. Its 4-substitution pattern provides a unique vector for further derivatization compared to the more commonly utilized 5- and 6-substituted nicotinic acid scaffolds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Cyanophenyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.